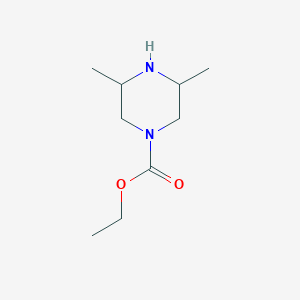

Ethyl 3,5-dimethylpiperazine-1-carboxylate

Description

Ethyl 3,5-dimethylpiperazine-1-carboxylate is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The compound features ethyl ester and methyl substituents at the 1-, 3-, and 5-positions, respectively. Its molecular formula is C₁₀H₁₉N₂O₂, with a molecular weight of 214.3 g/mol . Key physicochemical properties include a calculated LogP (octanol-water partition coefficient) of ~1.4, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 41.57 Ų, suggesting moderate permeability across biological membranes . It exhibits high gastrointestinal absorption and is predicted to cross the blood-brain barrier (BBB), making it relevant for central nervous system (CNS)-targeted drug design .

Properties

IUPAC Name |

ethyl 3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-4-13-9(12)11-5-7(2)10-8(3)6-11/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYDEWGOCSRAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(NC(C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethylpiperazine-1-carboxylate typically involves the reaction of 3,5-dimethylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 3,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely explored in medicinal chemistry due to their structural versatility. Below, Ethyl 3,5-dimethylpiperazine-1-carboxylate is compared to analogs based on structural features, physicochemical properties, synthesis routes, and biological activities.

Structural Analogs and Physicochemical Properties

Key Observations:

- Lipophilicity: this compound has lower LogP than phenyl-substituted analogs (e.g., tert-butyl 3,5-dimethyl-4-phenylpiperazine-1-carboxylate), which may reduce nonspecific binding in vivo .

- BBB Permeability: The unsubstituted ethyl/methyl derivative shows higher BBB penetration than bulkier analogs like dichlorophenyl or pyrimidinone-containing compounds .

Biological Activity

Ethyl 3,5-dimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its synthesis, biological activity, and potential applications based on recent findings.

This compound is synthesized through the reaction of 3,5-dimethylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane at low temperatures (0-5°C) to manage exothermic reactions. This compound is characterized by its unique piperazine ring structure, which includes both ethyl and dimethyl substituents, contributing to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can act as an inhibitor or activator of enzymes and receptors. The modulation of neurotransmitter release and enzyme activity pathways leads to diverse physiological effects. For example, it has been investigated for its potential in drug development targeting the central nervous system.

Enzyme Inhibition

Research indicates that this compound is employed in studies focusing on enzyme inhibitors. Its structural features allow it to bind effectively to specific enzyme active sites, thereby modulating their activity. This characteristic makes it a valuable candidate for developing therapeutic agents aimed at treating various diseases .

Receptor Ligands

The compound also shows promise as a receptor ligand. Its ability to interact with neurotransmitter receptors suggests potential applications in neurology and psychiatry. Studies have demonstrated that derivatives of this compound can influence receptor activity, impacting neurotransmitter signaling pathways .

Antitumor Activity

A notable study examined the antitumor properties of related piperazine compounds, revealing that modifications in the piperazine structure could lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds similar to this compound were tested against MIA PaCa-2 pancreatic cancer cells, demonstrating significant inhibition of cell viability and induction of apoptosis .

| Compound | IC50 (μM) | Effect on Cell Cycle | Reference |

|---|---|---|---|

| This compound | TBD | Induces G0/G1 arrest | |

| Piperazine Derivative A | 15 | Increases S-phase fraction | |

| Piperazine Derivative B | 10 | Induces apoptosis |

Neuropharmacological Studies

In neuropharmacological contexts, derivatives of this compound have been studied for their effects on neurotransmitter systems. These studies highlight the compound's potential role in modulating dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.